2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine
Overview
Description
2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine, also known as C4F6P, is a synthetic heterocyclic compound with a wide range of applications in the field of scientific research. C4F6P is of particular interest due to its ability to act as a proton donor, making it useful for a variety of different biochemical and physiological experiments.
Scientific Research Applications
Quantum Chemical Calculations and Molecular Docking Study
Research conducted by Gandhi et al. (2016) on pyrimidine derivatives, including compounds similar to "2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine," highlights their significance in medicinal and pharmaceutical applications. The study utilized quantum chemical calculations (Ab Initio & DFT), Hirshfeld surface analysis, and molecular docking studies to understand the compound's structure, stability, and interactions. This comprehensive analysis aids in predicting the pharmacological effects of substituted groups on the molecular conformation and potential drug applications, specifically by docking with human estrogen receptor (2IOK) to predict drug efficacy (Gandhi et al., 2016).
Crystal Structure Analysis
Another study by Kang et al. (2015) focused on the crystal structure of a pyrimidine fungicide, revealing the significant interactions within its crystal packing. This research provides insights into the chemical and physical properties of pyrimidine derivatives, which are essential for designing and developing new pharmaceuticals (Kang et al., 2015).
Synthesis and Biological Activity
The synthesis and biological activity of 5-Fluorotubercidin, as explored by Wang et al. (2004), demonstrates the process of modifying pyrimidine derivatives to enhance their biological efficacy. Although not directly related to "2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine," this study illustrates the potential pharmaceutical applications of pyrimidine derivatives and their role in drug development (Wang et al., 2004).
Anti-inflammatory and Analgesic Agents
Research on novel pyrimidine derivatives by Muralidharan et al. (2019) indicates their potential as anti-inflammatory and analgesic agents. This study emphasizes the importance of the substituent nature in enhancing the compound's biological activities, providing a pathway for developing new therapeutic agents (Muralidharan et al., 2019).
NF-kappaB and AP-1 Gene Expression Inhibitors
Palanki et al. (2000) conducted structure-activity relationship studies on pyrimidine derivatives, identifying them as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. Such compounds could have implications in treating diseases where these transcription factors are involved (Palanki et al., 2000).
properties
IUPAC Name |
2-chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-11-16-8(5-9(17-11)10(14)15)6-1-3-7(13)4-2-6/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAOKOIXLOOLCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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